

Molecular weight of Mal-NH-PEG10-CH2CH2COOPFP ester

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Compound of Interest

Compound Name:

Mal-NH-PEG10CH2CH2COOPFP ester

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Technical Guide: Mal-NH-PEG10-CH2CH2COOPFP Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of **Mal-NH-PEG10-CH2CH2COOPFP ester**, a heterobifunctional linker commonly used in bioconjugation and for the development of Antibody-Drug Conjugates (ADCs) and PROTACs.

Core Compound Characteristics

Mal-NH-PEG10-CH2CH2COOPFP ester is a polyethylene glycol (PEG)-based linker featuring two distinct reactive terminals: a maleimide group and a pentafluorophenyl (PFP) ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the PFP ester is an amine-reactive group that forms stable amide bonds. PFP esters are notable for being more stable in aqueous solutions compared to other amine-reactive esters like NHS esters[1]. The PEG10 chain enhances the linker's solubility in aqueous media[2].

These linkers are integral in the synthesis of complex bioconjugates, allowing for the precise covalent attachment of molecules like proteins, peptides, or therapeutic agents[3].

Molecular Weight and Formula



The precise molecular weight is critical for accurate stoichiometric calculations in conjugation protocols and for the characterization of the final conjugate. Based on its chemical composition, the molecular formula and weight have been determined.

The molecular formula for Mal-NH-PEG10-CH2CH2COOPFP ester is C36H51F5N2O15[4][5].

The calculated molecular weight is 846.79 g/mol [4][5].

Data Presentation: Physicochemical Properties

The quantitative data for the compound are summarized in the table below for clarity and ease of reference.

Property	Value	Reference
Molecular Weight	846.79 g/mol	[4][5]
Molecular Formula	C36H51F5N2O15	[4][5]
Purity	≥95% (Varies by supplier)	[5]
Appearance	White/Off-white solid or crystal	
Solubility	Soluble in DMSO, DMF, DCM	-

Experimental Protocols

Detailed experimental protocols for the use of Mal-NH-PEG10-CH2CH2COOPFP ester are specific to the molecules being conjugated (e.g., antibody, peptide, or small molecule drug) and the desired final product. Researchers should refer to supplier-specific datasheets and established bioconjugation literature for methodologies. Key reaction considerations include:

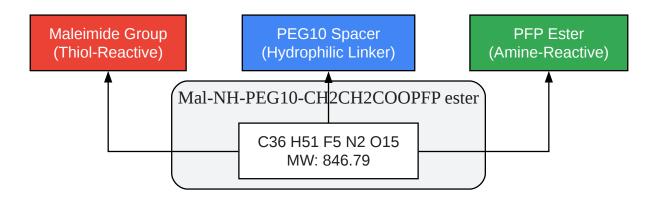
- Maleimide-Thiol Conjugation: This reaction is most efficient at a pH range of 6.5-7.5. Thiolcontaining molecules must be free and reduced prior to reaction.
- PFP Ester-Amine Conjugation: This reaction proceeds efficiently at a pH range of 7-9 to form a stable amide bond. The PFP ester's higher stability in aqueous solutions provides a broader window for reaction conditions compared to NHS esters[1].



Note: As an AI, I cannot provide specific, validated experimental protocols. The information above is for guidance, and protocols must be optimized for each specific application.

Visualization of Molecular Components

To illustrate the logical relationship of the functional components that constitute the **Mal-NH-PEG10-CH2COOPFP ester**, the following diagram is provided.



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Caption: Logical breakdown of the functional units of the bifunctional linker.

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